molecular formula C12H16BFO3 B1441936 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1398923-95-9

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1441936
CAS No.: 1398923-95-9
M. Wt: 238.06 g/mol
InChI Key: GXQGRXFGHPKHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1398923-95-9) is a high-purity boronic acid pinacol ester derivative serving as a versatile building block in organic synthesis and pharmaceutical research . This compound, with the molecular formula C12H16BFO3 and a molecular weight of 238.06 g/mol, is part of the important class of phenylboronic acid pinacol esters, which are crucial intermediates in carbon-carbon and carbon-heteroatom coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a widely used method for the synthesis of biaryl compounds, which are common scaffolds in active pharmaceutical ingredients and functional materials . The presence of both a phenol group and a protected boronic acid on the same aromatic ring makes it a valuable substrate for constructing complex molecular architectures. The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain stability . This product is intended for research purposes and is strictly not for human or veterinary use.

Properties

IUPAC Name

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQGRXFGHPKHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of boron-containing compounds. The interactions are primarily based on the boron atom’s ability to form reversible covalent bonds with hydroxyl and amino groups in biomolecules. These interactions are essential for the compound’s role in enzyme inhibition and as a building block in drug design.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, which can lead to enzyme inhibition or activation. This compound can also bind to specific sites on proteins, altering their conformation and activity. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and organ function. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound’s boron-containing structure allows it to participate in unique biochemical reactions, contributing to its role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its function, as it interacts with different biomolecules within various subcellular environments.

Biological Activity

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}BFO3_3
  • Molecular Weight : 238.06 g/mol
  • CAS Number : 1398923-95-9
  • Storage Conditions : Inert atmosphere at 2-8°C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in disease processes.

Enzyme Inhibition

Research indicates that boronic acids can inhibit proteases such as SARS-CoV-2 main protease (Mpro). Compounds similar to this compound have shown promising results in reducing enzymatic activity in vitro .

Antimicrobial Properties

Recent studies have demonstrated that compounds containing boron moieties exhibit antimicrobial properties. For instance:

  • Activity against MRSA : Similar compounds have shown weak activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 4–8 μg/mL .

Antiviral Activity

Compounds with similar structures have been evaluated for their antiviral properties:

  • SARS-CoV-2 Inhibition : Virtual screening of boronic acid derivatives indicated potential inhibition of SARS-CoV-2 Mpro with varying degrees of efficacy .

Case Studies

Study ReferenceCompound TestedBiological Activity ObservedMIC Values
Boronic Acid DerivativeAntimicrobial against MRSA4–8 μg/mL
β-amido Boronic AcidInhibition of SARS-CoV-2 MproNot specified

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented; however, related compounds indicate potential skin and eye irritation hazards . It is essential to handle this compound with caution in laboratory settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

Fluorinated Isomers
  • 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 779331-49-6): Fluorine at the 2-position and boronate at the 4-position. Reactivity differences due to steric hindrance and electronic effects compared to the 3-fluoro isomer.
  • 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (Compound 2c): Fluorine at the 3-position, boronate at the 2-position, and a hydroxymethyl group. Melting point: 80–82°C; synthesized via reductive amination with sodium borohydride . Demonstrates the impact of hydroxyl vs. phenol groups on solubility and crystallinity.
Chlorinated and Dichlorinated Derivatives
  • [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (Compound 2d): Chlorine at the 3-position; synthesized as an oil (90% yield) . Chlorine's stronger electron-withdrawing effect may enhance boron's electrophilicity compared to fluorine.
  • 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: CAS 1612184-06-1; molecular weight 288.96 g/mol. Predicted boiling point: 379.2°C; higher lipophilicity due to dual chlorine substituents .

Para-Substituted Boronate Phenols

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3): Boronate group at the para position; melting point 112–117°C . Lacks fluorine, leading to reduced electronic activation of the boron center.
  • 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Methoxy group at the 3-position; molecular weight 250.1 g/mol. Methoxy’s electron-donating effect may reduce coupling efficiency compared to fluorine .

Functionalized Derivatives

  • 2-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Bulky tert-butyl group at the 2-position; CAS 1188335-77-4. Steric hindrance may limit applications in sterically demanding reactions .
  • 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole: Oxazole ring introduces rigidity; molecular formula C₁₅H₁₈BNO₃. Potential use in heterocyclic drug synthesis .

Physical and Chemical Properties Comparison

Compound (Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Notes
4-Fluoro-3-boronate phenol (Target) 238.06 N/A High reactivity in cross-coupling due to 3-F
4-Boronate phenol (No F) 220.07 112–117 Lower Lewis acidity
2,3-Dichloro-4-boronate phenol 288.96 N/A Enhanced lipophilicity
3-Methoxy-4-boronate phenol 250.1 N/A Reduced reactivity vs. F-substituted

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted phenol or phenol precursor bearing a fluorine atom. The key step is the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the meta position relative to the phenol hydroxyl group. This is usually achieved through borylation reactions of aryl halides or via transformation of arylboronic acid derivatives.

Representative Preparation Method

A common approach involves the reaction of a fluorinated phenol precursor with a boronic acid derivative or the formation of the boronate ester via pinacol protection. While detailed protocols specific to 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are limited in public databases, related compounds and general methods provide insight:

  • Starting material: 4-fluoro-3-hydroxyphenyl or related aryl halide.
  • Borylation: Introduction of the boronate ester group through transition-metal-catalyzed borylation (e.g., palladium-catalyzed Suzuki coupling precursors) or direct borylation using bis(pinacolato)diboron.
  • Pinacol protection: Formation of the dioxaborolane ring by reacting boronic acid intermediates with pinacol under dehydrating conditions.

Preparation of Stock Solutions for Research Use

For practical laboratory applications, the compound is often prepared and stored as stock solutions. Based on supplier data, preparation involves dissolving accurately weighed amounts of the compound in appropriate solvents such as dimethyl sulfoxide (DMSO), with careful control of concentration and storage conditions to maintain stability:

Amount of Compound (mg) Volume of Solvent (mL) for 1 mM Solution Volume of Solvent (mL) for 5 mM Solution Volume of Solvent (mL) for 10 mM Solution
1 4.2006 0.8401 0.4201
5 21.0031 4.2006 2.1003
10 42.0062 8.4012 4.2006
  • Storage is recommended at 2–8°C for short term or -20°C to -80°C for long-term storage.
  • Solutions should be aliquoted to avoid repeated freeze-thaw cycles.
  • Solubility can be enhanced by gentle heating to 37°C and ultrasonic agitation.

Solvent Systems and Formulation Notes

For in vivo or experimental formulations, the compound can be dissolved in DMSO as a master stock solution, then diluted with co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step before adding the next solvent. This stepwise addition avoids precipitation and ensures homogeneity.

Summary Table of Preparation Considerations

Aspect Detail
Starting Materials Fluorinated phenol or aryl halide precursors
Key Reactions Borylation (e.g., Pd-catalyzed), pinacol ester formation
Protecting Group Pinacol for boronic acid protection
Reaction Conditions Room temperature to mild heating, methanol or suitable solvent
Purification Filtration, concentration under reduced pressure
Yield Typically high (e.g., 88% in related compound synthesis)
Stock Solution Preparation Accurate weighing, solvent choice (DMSO), controlled concentration
Storage 2–8°C short term, -20 to -80°C long term, aliquoting recommended
Solubility Enhancement Heating to 37°C, ultrasonic bath

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

  • Methodology :

  • GC Analysis : Purity (>98%) is confirmed via gas chromatography (GC) with flame ionization detection .
  • Melting Point : Reported as 114–118°C (lit. 118°C), validated using differential scanning calorimetry (DSC) .
  • NMR : Use 19F^{19}\text{F} and 11B^{11}\text{B} NMR to confirm the fluorine and boron environments. 1H^{1}\text{H} NMR resolves phenolic -OH (~5.5 ppm, broad) and aryl protons .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (C12_{12}H15_{15}BFO3_3; calc. 220.08 g/mol) .

Q. How to optimize Suzuki-Miyaura coupling reactions using this boronate ester?

  • Experimental Design :

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/water mixtures (3:1 v/v) at 80°C for 4–6 hours .
  • Base : Use Na2_2CO3_3 (2 equiv) to deprotonate the phenol and activate the boronate .
  • Yield Optimization : Pre-purify the boronate via silica gel chromatography (hexane/EtOAc 4:1) to remove residual pinacol, which can inhibit coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.